Furofurani

Furans, a family of five-membered heterocyclic compounds with a unique aromatic ring structure, find extensive applications across various industries due to their diverse chemical properties. Furofurans, specifically referring to 2H-furan and its derivatives, are characterized by a five-membered ring containing an oxygen atom. These compounds exhibit both electrophilic and nucleophilic characteristics, making them versatile in synthetic reactions.

In the pharmaceutical industry, furofurans serve as valuable intermediates for drug synthesis due to their ability to participate in various functional group transformations. Their aromatic nature facilitates the introduction of diverse substituents, enhancing the pharmacological properties of final products. Additionally, these compounds are utilized in the production of agrochemicals and materials science applications, where their stability and reactivity contribute significantly.

Moreover, furofurans’ unique structure allows for the exploration of new chemical space, making them attractive candidates for developing innovative materials with specific functional requirements. The versatility of furofurans lies not only in their synthetic utility but also in their potential as platform molecules for creating advanced compounds tailored to meet the needs of modern research and development.

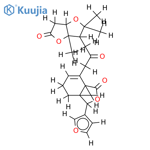

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

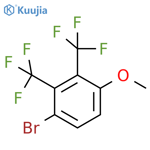

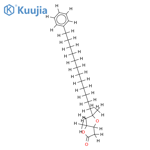

|

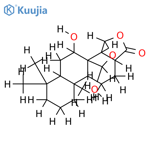

plakortone L | 1267676-20-9 | C26H40O3 |

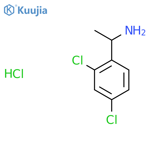

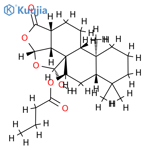

|

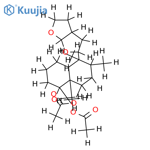

(3R,3aα,5aα,9aβ,11aα,12R)-3β,3bβ-(Epoxymethano)-4α,12-dihydroxy-3a,3b,4,5,5a,6,7,8,9,9a,9bα,10,11,11a-tetradecahydro-6,6,9a-trimethylphenanthro[1,2-c]furan-1(3H)-one 4-butyrate | 97042-20-1 | C24H36O6 |

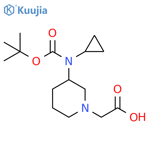

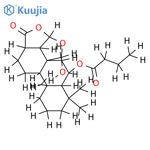

|

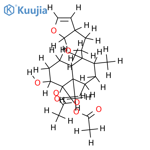

6-Butanoyl –(6alpha,17beta)-15,17-Epoxy-6,17-dihydroxy-16-spongianone | 109181-97-7 | C24H36O6 |

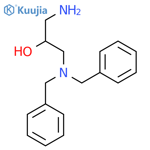

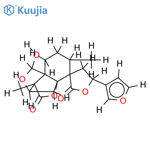

|

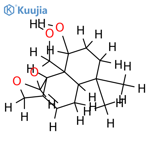

19beta-hydroxypteronia-dilactone | 129384-21-0 | C20H22O7 |

|

(7alpha,17beta)-15,17-Epoxy-7,17-dihydroxy-16-spongianone | 96999-36-9 | C20H30O5 |

|

14,15-dihydroclerodin | 50354-04-6 | C24H36O7 |

|

2alpha-tigloyloxydugaldiolide | 93246-10-7 | C20H28O7 |

|

Caryoptinol | 53683-47-9 | C24H34O8 |

|

1alpha,15-dihydroxymarasmene | 124869-04-1 | C15H22O4 |

|

Cneorin F | 60622-47-1 | C25H28O7 |

Letteratura correlata

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

Fornitori consigliati

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati